

# Zoniclezole: A Technical Guide to Its Chemical Structure and Properties

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## Compound of Interest

Compound Name: **Zoniclezole**

Cat. No.: **B056389**

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Dated: December 12, 2025

## Abstract

**Zoniclezole**, also known by its developmental code CGS 18416A, is a compound identified for its potential anticonvulsant properties.<sup>[1]</sup> This technical guide provides a comprehensive overview of the chemical structure of **Zoniclezole**, including its nomenclature, key identifiers, and physicochemical properties. Due to the limited availability of detailed public information on **Zoniclezole**, this document also outlines a plausible synthetic pathway based on established organic chemistry principles for related benzisoxazole compounds and details a published analytical protocol for its quantification in biological matrices. It is important to distinguish **Zoniclezole** from other similarly named but structurally distinct drugs such as Zonisamide and Zopiclone to ensure clarity in research and development. This guide aims to consolidate the available technical data for professionals engaged in neurological drug discovery and development.

## Chemical Structure and Identification

**Zoniclezole** is a heterocyclic compound featuring a benzisoxazole core linked to an ethyl-imidazole moiety. Chemically, it is designated as 5-chloro-3-(1-imidazol-1-ylethyl)-1,2-benzoxazole. The molecule contains a chiral center at the ethyl bridge, and it exists as a racemic mixture.<sup>[2]</sup>

The fundamental structural and identifying information for **Zoniclezole** is summarized in the table below.

Identifier	Value	Reference
IUPAC Name	5-chloro-3-(1-imidazol-1-ylethyl)-1,2-benzoxazole	
Synonyms	CGS 18416A, zoniclezol, zoniclezolum	<a href="#">[3]</a>
CAS Number	121929-20-2	
Molecular Formula	C <sub>12</sub> H <sub>10</sub> ClN <sub>3</sub> O	<a href="#">[2]</a>
Molecular Weight	247.68 g/mol	<a href="#">[2]</a>
SMILES	CC(C1=NOC2=C1C=C(C=C2)Cl)N3C=CN=C3	
InChI	InChI=1S/C12H10ClN3O/c1-8(16-5-4-14-7-16)12-10-6-9(13)2-3-11(10)17-15-12/h2-8H,1H3	
InChIKey	QMKRARTVXMQOBW-UHFFFAOYSA-N	
Stereochemistry	Racemic	<a href="#">[2]</a>

## Physicochemical Properties

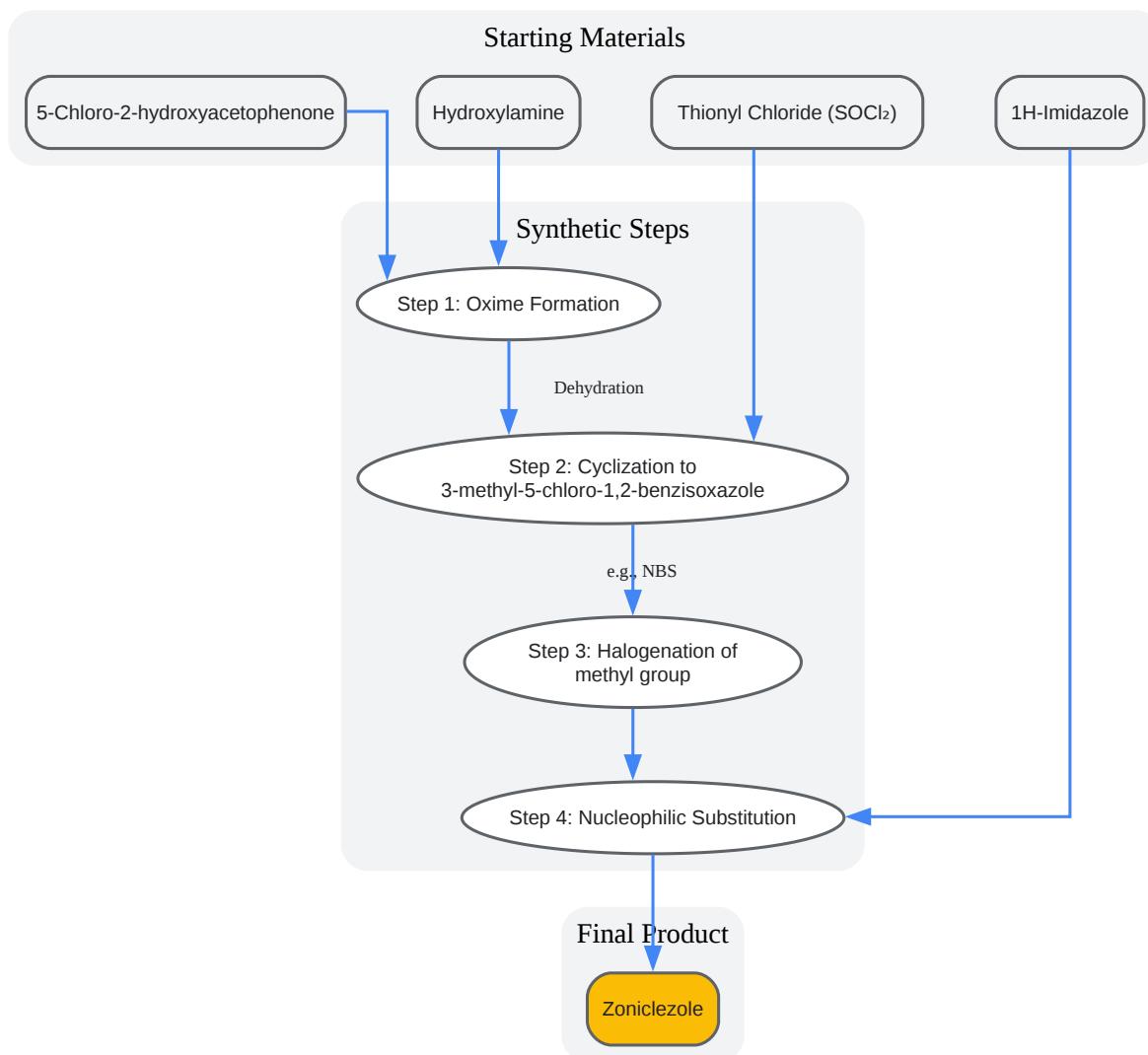
The physicochemical properties of **Zoniclezole** and its hydrochloride salt are crucial for its formulation and delivery. The available data, primarily from computational models and supplier information for the hydrochloride form, are presented below.

Property	Value	Notes
Appearance	Solid powder (hydrochloride salt)	[3]
Solubility	Soluble in DMSO (hydrochloride salt)	[3]
XLogP3	2.5	Computed
Hydrogen Bond Donor Count	0	Computed
Hydrogen Bond Acceptor Count	4	Computed
Rotatable Bond Count	2	Computed

## Synthesis Pathway

While a specific, detailed experimental protocol for the synthesis of **Zoniclezole** is not readily available in the public literature, a plausible synthetic route can be devised based on established methods for the formation of 3-substituted-1,2-benzisoxazoles. The core of this synthesis involves the creation of the benzisoxazole ring system from a substituted benzaldehyde.

A potential logical workflow for the synthesis of **Zoniclezole** is outlined below.



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A plausible synthetic workflow for **Zoniclezole**.

## Pharmacology and Mechanism of Action

**Zoniclezole** has been identified as a potential anticonvulsant.<sup>[1]</sup> However, detailed studies on its specific mechanism of action, including the identification of its molecular targets and the signaling pathways it modulates, are not extensively documented in publicly accessible scientific literature.

Anticonvulsant drugs typically exert their effects through one or more of the following mechanisms:

- Modulation of voltage-gated ion channels: Primarily by blocking sodium (Na<sup>+</sup>) or calcium (Ca<sup>2+</sup>) channels to reduce neuronal excitability.<sup>[4]</sup>
- Enhancement of GABAergic inhibition: By augmenting the action of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) at GABA-A receptors.<sup>[4]</sup>
- Attenuation of glutamatergic excitation: By blocking the action of the excitatory neurotransmitter glutamate at its receptors (e.g., NMDA, AMPA).<sup>[5]</sup>

Without specific preclinical or clinical data for **Zoniclezole**, its precise mechanism remains to be elucidated.

## Experimental Protocols

### Quantitative Analysis in Human Plasma

A sensitive method for the determination of **Zoniclezole** (as CGS 18416A) in human plasma has been developed and validated, utilizing capillary gas chromatography/mass spectrometry (GC/MS).<sup>[1]</sup>

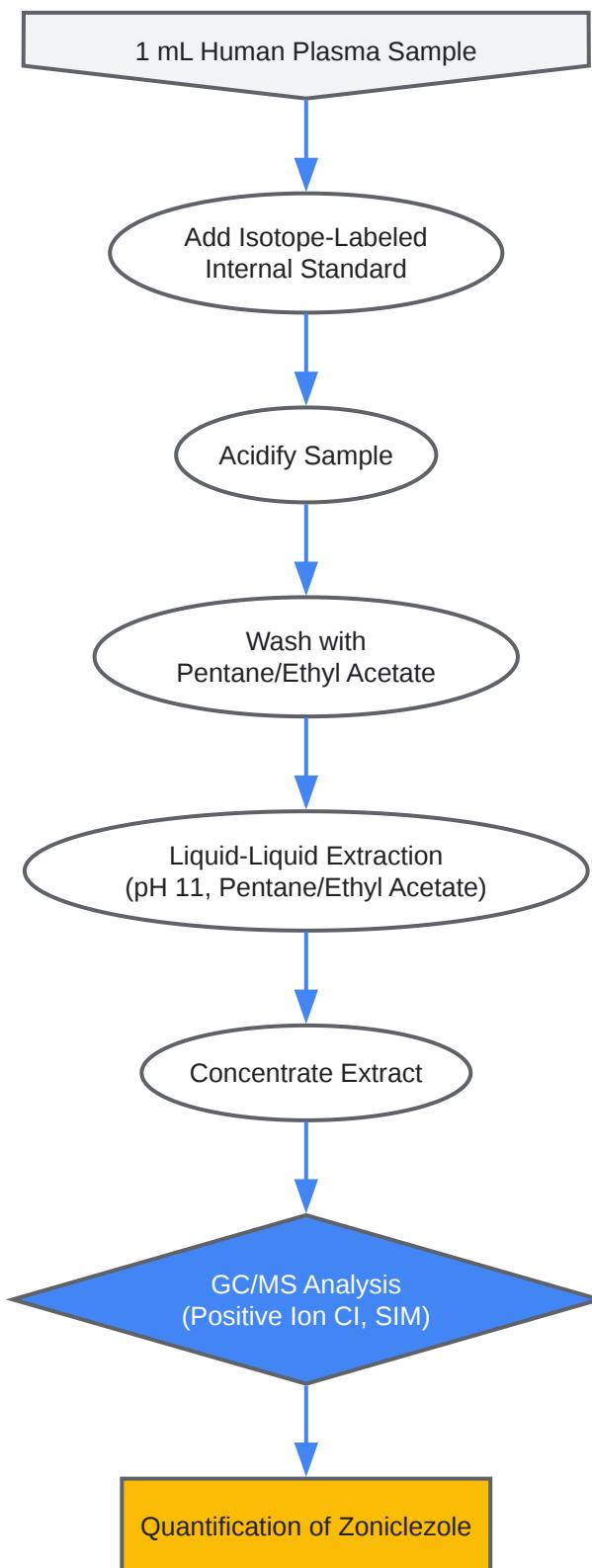
Methodology:

- Internal Standard: A stable isotope-labeled version of CGS 18416A is used as the internal standard.<sup>[1]</sup>
- Sample Preparation:
  - Acidify 1 mL of plasma sample.
  - Wash with a pentane/ethyl acetate mixture.

- Perform a liquid-liquid extraction at pH 11 with pentane/ethyl acetate.[[1](#)]
- Concentrate the resulting extract.
- GC/MS Analysis:
  - Separation: Utilize a thick film methylsilicone capillary column.[[1](#)]
  - Mass Spectrometry: Operate under positive ion ammonia chemical ionization (CI) conditions.
  - Detection: Use selected ion monitoring (SIM) of the protonated molecular ions ( $m/z$  = 248 for CGS 18416A and  $m/z$  = 252 for the internal standard).[[1](#)]

**Performance:**

- Limit of Quantification: 0.2 ng/mL[[1](#)]
- Validated Concentration Range: 0.2-51 ng/mL[[1](#)]



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Workflow for the quantitative analysis of **Zoniclezole**.

## Conclusion

**Zoniclezole** (CGS 18416A) is a racemic benzisoxazole derivative with potential anticonvulsant activity. This guide has consolidated the available information on its chemical structure, identifiers, and physicochemical properties. While a specific synthesis protocol is not publicly documented, a logical pathway has been proposed. A validated GC/MS method for its quantification in plasma provides a crucial tool for pharmacokinetic studies. However, significant gaps remain in the public understanding of its detailed pharmacological profile, including its specific mechanism of action and data from in vivo anticonvulsant models. Further research is required to fully characterize the therapeutic potential of this compound.

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